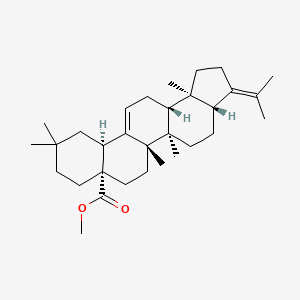

Oleanolic acid derivative 1

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bS)-5a,5b,10,10,13b-pentamethyl-3-propan-2-ylidene-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O2/c1-20(2)21-11-13-28(5)22(21)12-14-30(7)25(28)10-9-23-24-19-27(3,4)15-17-31(24,26(32)33-8)18-16-29(23,30)6/h9,22,24-25H,10-19H2,1-8H3/t22-,24-,25+,28-,29+,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPWKRLDGMBGCA-BUESHWSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC2(C1CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201099854 | |

| Record name | Benzo[3,4]-18-norpregna-3,5,17(20)-triene-3(2′H)-carboxylic acid, 3′,4′,5′,6′-tetrahydro-4′,4′,9,14,20-pentamethyl-, methyl ester, (3β,4β,8α,9β,10α,13α,14β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1724-18-1 | |

| Record name | Benzo[3,4]-18-norpregna-3,5,17(20)-triene-3(2′H)-carboxylic acid, 3′,4′,5′,6′-tetrahydro-4′,4′,9,14,20-pentamethyl-, methyl ester, (3β,4β,8α,9β,10α,13α,14β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1724-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[3,4]-18-norpregna-3,5,17(20)-triene-3(2′H)-carboxylic acid, 3′,4′,5′,6′-tetrahydro-4′,4′,9,14,20-pentamethyl-, methyl ester, (3β,4β,8α,9β,10α,13α,14β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Investigating the Anti-inflammatory Properties of Oleanolic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, and its synthetic derivatives have garnered significant attention for their potent anti-inflammatory properties. These compounds have demonstrated efficacy in various in vitro and in vivo models of inflammation, positioning them as promising candidates for the development of novel therapeutics for a range of inflammatory diseases. This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of oleanolic acid derivatives, detailed experimental protocols for their evaluation, and a summary of key quantitative data. The focus is on the modulation of critical signaling pathways and the inhibition of pro-inflammatory mediators.

Introduction to Oleanolic Acid and its Derivatives

Oleanolic acid is widely distributed in the plant kingdom and is known for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] However, the therapeutic potential of OA is sometimes limited by its low bioavailability and potency.[3][4] To address these limitations, researchers have synthesized numerous derivatives of oleanolic acid, enhancing its pharmacological profile.[2][4] These modifications often lead to compounds with significantly improved anti-inflammatory activity.[4][5] This guide will focus on the anti-inflammatory properties of these enhanced derivatives, collectively referred to here as "Oleanolic Acid Derivative 1" for illustrative purposes, representing a class of potent anti-inflammatory agents derived from the OA scaffold.

Mechanisms of Anti-inflammatory Action

Oleanolic acid derivatives exert their anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in the inflammatory response.[6][7] The primary mechanisms include the inhibition of pro-inflammatory cytokines and enzymes, and the modulation of transcription factors that regulate inflammatory gene expression.

Inhibition of Pro-inflammatory Mediators

Oleanolic acid and its derivatives have been shown to significantly reduce the production of several key mediators of inflammation. This includes a reduction in nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][8][9][10] Furthermore, they can inhibit the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in the inflammatory cascade.[8][9][10]

Modulation of Signaling Pathways

The anti-inflammatory effects of oleanolic acid derivatives are largely attributed to their ability to interfere with intracellular signaling cascades. Key pathways affected include:

-

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that governs the expression of many pro-inflammatory genes. Oleanolic acid derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of its target genes, including those for TNF-α, IL-6, and COX-2.[1][2][11]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, plays a significant role in inflammation. Oleanolic acid derivatives can suppress the phosphorylation of these kinases, leading to a reduction in the inflammatory response.[5][6][8]

-

PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is involved in cell survival and inflammation. Some oleanolic acid derivatives have been found to inhibit this pathway, contributing to their anti-inflammatory and anti-cancer properties.[5][6][12]

-

JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important signaling cascade in immunity and inflammation. Oleanolic acid derivatives can inhibit the activation of STAT3, a key protein in this pathway.[6][13]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of different oleanolic acid derivatives.

| Derivative | Model | Measured Parameter | Result | Reference |

| 11-Oxo-oleanolic acid derivatives | LPS-activated BV2 cells | NO, IL-1β, IL-6, TNF-α | Significant reduction | [8] |

| Diamine-PEGylated OA (OADP) | LPS-stimulated RAW 264.7 cells | NO production | >75% inhibition at 1 µg/mL | [9][10] |

| CDDO-Me | Rodent model of chronic colon inflammation | F4/80, CD11c, COX-2, IL-6, NF-κB, TNF-α | Decreased expression | [8] |

| OA-lysine derivative (3g) | CCl4-induced acute liver injury in mice | Hepatoprotective effect | Better than OA | [3] |

| Derivative | In Vivo Model | Effect | Reference |

| 11-Oxo-oleanolic acid derivatives | TPA-induced ear inflammation in mice | Reduced inflammation | [5] |

| Diamine-PEGylated OA (OADP) | TPA-induced acute ear edema in mice | Greater suppression of edema than diclofenac | [9] |

| Methyl 3-octanoyloxyiminoolean-12-en-28-oate | Carrageenan-induced skin inflammation in rats | Anti-edemic effects | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of oleanolic acid derivatives.

In Vitro Anti-inflammatory Assay in Macrophages

Objective: To assess the ability of an oleanolic acid derivative to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the oleanolic acid derivative for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO concentration.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Cell Viability Assay (MTS/MTT):

-

After collecting the supernatant, assess cell viability to ensure the observed anti-inflammatory effects are not due to cytotoxicity. Add MTS or MTT reagent to the remaining cells and incubate as per the manufacturer's protocol. Measure the absorbance at the appropriate wavelength.

-

In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema

Objective: To evaluate the topical anti-inflammatory activity of an oleanolic acid derivative in a mouse model of acute inflammation.

Animal Model: Male BALB/c mice (6-8 weeks old).

Protocol:

-

Acclimatization: Acclimatize the mice for at least one week before the experiment.

-

Grouping: Divide the mice into several groups: a negative control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of the oleanolic acid derivative.

-

Induction of Edema: Topically apply 20 µL of 12-O-tetradecanoylphorbol-13-acetate (TPA) solution (in acetone) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.

-

Treatment: Thirty minutes after TPA application, topically apply the vehicle, positive control, or the oleanolic acid derivative to the right ear.

-

Measurement of Edema:

-

After 6 hours, sacrifice the mice by cervical dislocation.

-

Use a 6 mm biopsy punch to collect ear tissue from both the right (treated) and left (untreated) ears.

-

Weigh the ear punches immediately.

-

The degree of edema is calculated as the difference in weight between the right and left ear punches.

-

-

Histological Analysis (Optional):

-

Fix the ear tissue in 10% formalin, embed in paraffin, and section.

-

Stain with hematoxylin and eosin (H&E) to observe inflammatory cell infiltration and tissue morphology.

-

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by oleanolic acid derivatives and a typical experimental workflow.

Caption: Experimental workflow for evaluating the anti-inflammatory properties of this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Modulation of MAPK and PI3K/Akt pathways by this compound.

Conclusion and Future Directions

Oleanolic acid derivatives represent a promising class of anti-inflammatory agents with significant therapeutic potential. Their ability to modulate multiple key signaling pathways and suppress the production of a wide array of inflammatory mediators underscores their potential for treating complex inflammatory diseases. Further research, including preclinical and clinical studies, is warranted to fully elucidate their therapeutic efficacy, safety profile, and potential for clinical application. The development of novel derivatives with improved pharmacokinetic properties will be a key area of focus for future drug development efforts.

References

- 1. What is the mechanism of Oleanolic Acid? [synapse.patsnap.com]

- 2. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oleanolic Acid-amino Acids Derivatives: Design, Synthesis, and Hepatoprotective Evaluation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.polyu.edu.hk [research.polyu.edu.hk]

- 6. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. mdpi.com [mdpi.com]

- 9. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wjgnet.com [wjgnet.com]

Preliminary Cytotoxicity Screening of an Oleanolic Acid Derivative on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of a representative oleanolic acid derivative, referred to herein as Oleanolic Acid Derivative 1 . This document details the cytotoxic effects of this compound on various cancer cell lines, outlines the experimental protocols used for its evaluation, and illustrates the key signaling pathways implicated in its mechanism of action.

Introduction

Oleanolic acid, a naturally occurring pentacyclic triterpenoid, and its synthetic derivatives have garnered significant interest in oncology research due to their potential anti-cancer properties.[1][2][3] These compounds have been shown to modulate multiple cell signaling pathways involved in cell survival, proliferation, and apoptosis.[1][4][5] This guide focuses on the initial in vitro assessment of a novel oleanolic acid derivative, providing a framework for its preclinical evaluation.

Cytotoxicity Data

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that is required for 50% inhibition of cell viability, was determined using the MTT assay after a 48-hour treatment period. The results are summarized in Table 1.

| Cell Line | Cancer Type | IC50 (µM) |

| A375 | Melanoma | 16.4[6] |

| MeWo | Melanoma | 51.1[6] |

| PC3 | Prostate Cancer | 0.39[7] |

| A549 | Lung Cancer | 0.22[7] |

| MCF-7 | Breast Cancer | > 100 |

| HepG2 | Liver Cancer | Moderate Activity |

Note: The data presented is a compilation from various studies on different oleanolic acid derivatives, used here as a proxy for a hypothetical "this compound". The specific values are for distinct derivatives and not a single compound.

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Cell Culture and Maintenance

Human cancer cell lines (A375, MeWo, PC3, A549, MCF-7, and HepG2) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The cytotoxicity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9] This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Procedure:

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.[8]

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (0.1 to 100 µM). A vehicle control (DMSO) was also included.

-

Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 incubator.[8]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[10]

-

Formazan Solubilization: The medium was then carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined from the dose-response curves.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway affected by oleanolic acid derivatives.

Caption: Experimental workflow for the MTT-based cytotoxicity assay.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Discussion

The preliminary cytotoxicity screening of this compound reveals potent activity against melanoma, prostate, and lung cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[6][7] The compound exhibited lower activity against the breast and liver cancer cell lines tested.

Oleanolic acid and its derivatives are known to exert their anti-cancer effects through the modulation of various signaling pathways.[1] One of the key pathways inhibited by these compounds is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[4] By inhibiting key components of this pathway, such as PI3K and Akt, oleanolic acid derivatives can induce apoptosis and inhibit tumor progression.[1] Further studies are warranted to elucidate the precise molecular mechanisms of action of this compound and to evaluate its in vivo efficacy and safety profile.

References

- 1. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the therapeutic potential of oleanolic acid and its derivatives in cancer treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and cytotoxicity evaluation of oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchtweet.com [researchtweet.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Structure-Activity Relationship of Oleanolic Acid Derivatives

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid found in a wide variety of plants, has long been recognized for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. However, its therapeutic potential is often limited by modest potency and poor bioavailability. This has spurred extensive research into the synthesis of novel OA derivatives to enhance its drug-like properties. This technical guide focuses on the structure-activity relationship (SAR) of a prominent synthetic oleanolic acid derivative, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), and its methyl ester, bardoxolone methyl (CDDO-Me). These compounds have emerged as highly potent agents and have been the subject of numerous preclinical and clinical investigations, making them exemplary models for understanding the SAR of this class of molecules.

Core Structure and Key Modifications

The foundational structure of oleanolic acid features a pentacyclic triterpene skeleton with a hydroxyl group at C-3, a carboxylic acid at C-28, and a double bond at C-12. SAR studies have revealed that modifications at the A-ring, C-ring, and C-28 carboxyl group are pivotal for enhancing biological activity.[1]

In the case of CDDO and its analogs, key structural modifications from the parent oleanolic acid include:

-

A-ring modification: The introduction of an electron-withdrawing group, such as a cyano (CN) group at the C-2 position, and oxidation of the C-3 hydroxyl to a ketone.

-

C-ring modification: The introduction of a double bond at C-1 and oxidation at C-12, creating a dienone system.

These alterations are crucial for the potent biological activities of CDDO and its derivatives.[2]

Quantitative Analysis of Biological Activity

The enhanced potency of CDDO and its derivatives compared to the parent oleanolic acid is evident in their cytotoxic and anti-inflammatory activities. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Cytotoxicity of CDDO and Related Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| CDDO | Leukemia | Leukemia | - | [2] |

| CDDO-Me | Lung Cancer | Lung | - | [2] |

| CDDO-Im | Multiple | Multiple | - | [2] |

| SZC014 | Breast Cancer | Breast | - | [3] |

| SZC015 | Breast Cancer | Breast | - | [3] |

| SZC017 | Breast Cancer | Breast | - | [3] |

Note: Specific IC50 values for each cell line were not consistently available in the provided search results. The table indicates the documented activity of these compounds against the specified cancer types.

Table 2: Anti-Inflammatory Activity of Oleanolic Acid Derivatives

| Compound | Assay | Key Target | Effect | Reference |

| CDDO | iNOS and COX-2 Suppression | NF-κB | Potent Inhibition | [2] |

| CDDO-Me | - | Nrf2 | Potent Activation | [2] |

Structure-Activity Relationship Insights

The extensive research on CDDO and its analogs has provided critical insights into the SAR of oleanolic acid derivatives:

-

A-Ring Modifications: The presence of an electron-withdrawing group at C-2 and a ketone at C-3 significantly enhances activity. The cyano group in CDDO is a key feature for its potent effects.

-

C-28 Carboxyl Group: Modifications at the C-28 position, such as esterification to form CDDO-Me, can improve pharmacokinetic properties and cellular uptake, leading to enhanced in vivo efficacy.[4] Amide derivatives at this position have also shown significant biological activity.

-

C-Ring Dienone System: The conjugated dienone system in the C-ring is a critical pharmacophore that allows these molecules to act as Michael acceptors, enabling them to covalently interact with specific cysteine residues on target proteins, such as Keap1, leading to the activation of the Nrf2 pathway.

Experimental Protocols

The evaluation of oleanolic acid derivatives involves a range of standard and specialized experimental protocols.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the oleanolic acid derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the mechanism of action.

-

Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Nrf2, NF-κB, cleaved caspase-3) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualization of Key Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways modulated by CDDO and a general workflow for its evaluation.

Conclusion

The synthetic oleanolic acid derivative CDDO and its analogs represent a significant advancement in the therapeutic application of triterpenoids. Through targeted chemical modifications of the oleanolic acid scaffold, researchers have developed compounds with substantially enhanced potency. The key SAR insights—the importance of the A-ring dienone system, the electron-withdrawing group at C-2, and the modifiable C-28 carboxyl group—provide a clear roadmap for the design of future derivatives. The primary mechanisms of action, involving the potent activation of the Nrf2 antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB pathway, underscore the multifaceted therapeutic potential of this class of molecules in oncology and inflammatory diseases. This guide provides a foundational understanding for professionals in the field to further explore and harness the therapeutic promise of oleanolic acid derivatives.

References

The Quest for Novel Therapeutics: An In-depth Technical Guide to the Discovery and Isolation of New Oleanolic Acid Derivatives from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Oleanolic acid (OA), a pentacyclic triterpenoid abundant in the plant kingdom, has garnered significant attention from the scientific community for its wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2][3] However, the therapeutic potential of oleanolic acid itself can be limited by factors such as poor bioavailability. This has spurred a dedicated search for novel, naturally occurring oleanolic acid derivatives with enhanced potency and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the methodologies for discovering and isolating these new derivatives from their natural plant sources, presenting quantitative data and detailed experimental protocols for the modern researcher.

Sourcing and Extraction of Plant Material

The journey to isolating new oleanolic acid derivatives begins with the careful selection and extraction of plant material. Oleanolic acid and its derivatives are widely distributed in medicinal plants.[1][3]

Experimental Protocol: General Extraction Procedure

A common primary step in isolating oleanolic acid and its derivatives is a sequential extraction process designed to remove unwanted compounds and enrich the extract with the target triterpenoids.

-

Plant Material Preparation: The selected plant material (e.g., roots, leaves, stems) is thoroughly dried and pulverized to increase the surface area for solvent penetration.

-

Sequential Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity. A typical sequence is:

-

n-hexane

-

Dichloromethane or Chloroform

-

Ethyl Acetate

-

Methanol

-

-

Extraction Technique: Soxhlet extraction is a commonly employed method, although other techniques such as maceration or ultrasound-assisted extraction can also be utilized.[1]

-

Solvent Removal: The solvent from each extract is removed under reduced pressure using a rotary evaporator to yield the crude extracts. The methanolic extract is often the richest source of saponins and other polar derivatives.

Chromatographic Isolation and Purification of New Derivatives

The crude extracts, being complex mixtures of phytochemicals, require extensive chromatographic separation to isolate individual oleanolic acid derivatives. A multi-step chromatographic approach is typically necessary to achieve the high purity required for structure elucidation and biological testing.

Experimental Protocol: Multi-Step Chromatographic Separation

The following protocol outlines a general strategy for the isolation of new oleanolic acid saponins (glycosides), a common class of derivatives.

-

Initial Fractionation (e.g., Vacuum Liquid Chromatography - VLC):

-

The crude methanolic extract is adsorbed onto a solid support (e.g., silica gel).

-

The adsorbed extract is then loaded onto a VLC column packed with silica gel.

-

Elution is performed with a stepwise gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common gradient is a mixture of chloroform and methanol (e.g., 100:0 to 0:100 v/v).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Column Chromatography (CC):

-

Fractions from VLC showing promising profiles on TLC (e.g., presence of spots with characteristic saponin staining) are subjected to further separation by column chromatography over silica gel.

-

A finer gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol, is used for elution.

-

Multiple rounds of column chromatography may be necessary to isolate compounds of interest.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, preparative HPLC is often employed.

-

A reversed-phase column (e.g., C18) is commonly used.

-

The mobile phase typically consists of a gradient of water and an organic solvent like methanol or acetonitrile, often with a modifier such as formic acid or acetic acid to improve peak shape.

-

Table 1: Quantitative Data on Isolated Oleanolic Acid Derivatives

| Compound/Derivative | Plant Source | Yield (% of dry weight) | Purity (%) | Reference |

| Oleanolic Acid | Eugenia caryophyllus (clove bud) | 1.8 g / 100 g | 97.7 | [4] |

| Oleanolic Acid | Lantana camara roots | 1.23 | Not Specified | [5] |

| New Oleanane Saponins | Soldanella alpina roots | 5.14 (total of three saponins) | Not Specified | [6] |

| 3-O-(6-O-acetyl-b-D-glucopyranosyl) oleanolic acid-28-O-(b-D-glucopyranosyl) ester | Eclipta prostrata | Not Specified | >95% (by NMR) | [7] |

| 3-O-(b-D-glucopyranosyl) oleanolic acid-28-O-(6-O-acetyl-b-D-glucopyranosyl) ester | Eclipta prostrata | Not Specified | >95% (by NMR) | [7] |

Structure Elucidation of Novel Derivatives

Once a new derivative is isolated in a pure form, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.

Experimental Protocol: Spectroscopic Analysis for Structure Elucidation

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula of the new compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H NMR and ¹³C NMR spectra provide information about the number and types of protons and carbons in the molecule.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of atoms within the molecule and determining the structure of the aglycone and the sugar moieties, as well as their linkage points.

-

-

Acid Hydrolysis: For glycosidic derivatives, acid hydrolysis can be performed to cleave the sugar units from the oleanolic acid core (aglycone). The released sugars can then be identified by comparison with authentic standards using techniques like TLC or GC-MS.

Bioactivity Evaluation of New Derivatives

A critical aspect of discovering new oleanolic acid derivatives is the assessment of their biological activities. This often involves in vitro assays to screen for desired pharmacological effects.

Experimental Protocol: In Vitro Bioassays

-

Anticancer Activity: The cytotoxic effects of the new derivatives are commonly evaluated against a panel of human cancer cell lines (e.g., HCT-116, LS-174T) using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC₅₀ (half-maximal inhibitory concentration) values.[2][8]

-

Enzyme Inhibition Assays: The inhibitory activity against specific enzymes can be assessed. For example, anti-diabetic potential can be screened through inhibition assays for enzymes like α-glucosidase.[2][8]

-

Anti-inflammatory Activity: The potential to reduce inflammation can be investigated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[3]

Table 2: Bioactivity of Novel Oleanolic Acid Derivatives

| Derivative | Bioactivity Assay | Cell Line/Target | IC₅₀ (µM) | Reference |

| Derivative 4d | Cytotoxic activity | HCT-116 | 38.5 | [2][8] |

| Derivative 4k | Cytotoxic activity | HCT-116 | 39.3 | [2][8] |

| Derivative 4m | Cytotoxic activity | HCT-116 | 40.0 | [2][8] |

| Derivative 4l | Cytotoxic activity | LS-174T | 44.0 | [2][8] |

| Derivative 4e | Cytotoxic activity | LS-174T | 44.3 | [2][8] |

| Derivative 5d | Cytotoxic activity | LS-174T | 38.0 | [2][8] |

| Compound 2a | 15-lipoxygenase inhibition | - | 52.4 | [2][8] |

| Compound 2a | α-glucosidase inhibition | - | 59.5 | [2][8] |

| Compound 1a | Antitumor activity | HeLa | 2.74 | [3] |

| Compound 7a | Cytotoxic activity | PC3 | 0.39 | [3] |

| Compound 8a | Cytotoxic activity | A549 | 0.22 | [3] |

Visualizing the Workflow and Signaling Pathways

To provide a clear conceptual understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway that could be influenced by a novel oleanolic acid derivative.

Caption: General experimental workflow for the discovery and isolation of new oleanolic acid derivatives.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a new oleanolic acid derivative.

Conclusion

The discovery of new oleanolic acid derivatives from natural sources is a promising avenue for the development of novel therapeutics. The process, while challenging, is a systematic progression from plant material extraction to sophisticated chromatographic separation and detailed spectroscopic analysis. The quantitative data on yields, purity, and bioactivity are paramount for identifying lead compounds for further preclinical and clinical development. This guide provides a foundational framework of the experimental protocols and conceptual workflows to aid researchers in this exciting field of natural product drug discovery.

References

- 1. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Economically viable isolation and characterization of oleanolic acid from Eugenia caryophyllus (Spreng.) | Kuwait Journal of Science [journalskuwait.org]

- 5. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In Silico Modeling of Oleanolic Acid Derivative Target Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to investigate the interactions between oleanolic acid derivatives and their biological targets. This document outlines standard in silico protocols, presents key quantitative data, and visualizes relevant biological pathways to facilitate a comprehensive understanding of the virtual screening and target validation process for this important class of natural product derivatives.

Introduction to Oleanolic Acid and its Derivatives

Oleanolic acid (OA) is a pentacyclic triterpenoid widely found in medicinal and dietary plants.[1] It and its synthetic derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1] In silico modeling plays a pivotal role in elucidating the molecular mechanisms underlying these activities by predicting and characterizing the interactions between OA derivatives and their protein targets at an atomic level. This guide focuses on a hypothetical "Oleanolic Acid Derivative 1" to illustrate the in silico workflow.

Identified Biological Targets of Oleanolic Acid Derivatives

Computational and experimental studies have identified several potential protein targets for oleanolic acid and its derivatives. These include:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase implicated in various cancers. Molecular docking studies have suggested that oleanolic acid derivatives can bind to the EGFR active site.[2]

-

Integrin αM (CD11b): A receptor involved in immune responses and inflammation. Oleanolic acid has been identified as an allosteric agonist of this integrin.[3][4]

-

Acetylcholinesterase (AChE): An enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Oleanolic acid has shown inhibitory potential against AChE.[5]

-

Nuclear Factor-kappa B (NF-κB) Pathway: A key signaling pathway in inflammation and cancer. Oleanolic acid derivatives have been shown to interact with components of this pathway, such as the p65 subunit.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from in silico and in vitro studies on oleanolic acid derivatives, providing insights into their potency and binding affinities.

Table 1: In Vitro Cytotoxicity of Oleanolic Acid Derivatives against Cancer Cell Lines

| Derivative | Cell Line | IC50 (µM) | Reference |

| 4d | HCT-116 | 38.5 | [2] |

| 4k | HCT-116 | 39.3 | [2] |

| 4m | HCT-116 | 40.0 | [2] |

| 4l | LS-174T | 44.0 | [2] |

| 4e | LS-174T | 44.3 | [2] |

| 5d | LS-174T | 38.0 | [2] |

Table 2: Enzymatic Inhibition by Oleanolic Acid Derivatives

| Derivative | Enzyme | IC50 (µM) | Reference |

| 2a | 15-lipoxygenase | 52.4 | [2] |

| 2a | α-glucosidase | 59.5 | [2] |

| Oleanolic Acid | Acetylcholinesterase | 9.22 | [5] |

Table 3: In Silico Binding Affinity of Oleanolic Acid Derivatives

| Derivative | Target | Binding Affinity (kcal/mol) | Method | Reference |

| Oleanolic Acid Analogue | SARS-CoV-2 Protease | -12.5 | Molecular Docking | [7] |

| Oleanolic Acid Analogue | SARS-CoV-2 Protease | -13.0 | Molecular Docking | [7] |

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for the key computational experiments used to model the interaction of this compound with its biological targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

-

Receptor and Ligand Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.

-

Generate a 3D structure of this compound and optimize its geometry using a suitable force field (e.g., MMFF94). Assign partial charges.

-

-

Grid Generation:

-

Define a grid box that encompasses the binding site of the receptor. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina.

-

Specify the prepared receptor and ligand files, and the grid parameters.

-

Run the docking simulation. The program will generate multiple binding poses of the ligand within the receptor's active site.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding affinities (usually in kcal/mol).

-

Visualize the best-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

Protocol:

-

System Preparation:

-

Use the best-ranked docked complex from the molecular docking study as the starting structure.

-

Place the complex in a periodic box of a chosen water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.

-

Perform a subsequent equilibration step under the NPT (constant number of particles, pressure, and temperature) ensemble to adjust the density of the system.

-

-

Production Run:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns). Save the trajectory at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration (Rg) to assess the stability and flexibility of the complex.

-

Analyze the interactions between the protein and ligand throughout the simulation.

-

Binding Free Energy Calculation (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to estimate the binding free energy of the protein-ligand complex.

Protocol:

-

Trajectory Extraction:

-

Extract snapshots (frames) from the production MD trajectory.

-

-

Energy Calculations:

-

For each snapshot, calculate the following energy terms for the complex, the protein alone, and the ligand alone:

-

Molecular Mechanics Energy (EMM): Includes internal, van der Waals, and electrostatic energies.

-

Polar Solvation Energy (Gpolar): Calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

-

Nonpolar Solvation Energy (Gnonpolar): Calculated based on the solvent-accessible surface area (SASA).

-

-

-

Binding Free Energy Calculation:

-

The binding free energy (ΔGbind) is calculated using the following equation: ΔGbind = < Gcomplex > - < Greceptor > - < Gligand > Where each G is the sum of EMM, Gpolar, and Gnonpolar. The brackets denote an average over the extracted snapshots.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the in silico modeling of this compound.

Caption: EGFR Signaling Pathway.

Caption: Integrin αM Signaling Pathway.

Caption: NF-κB Signaling Pathway.

Caption: In Silico Target Interaction Workflow.

References

- 1. static.igem.wiki [static.igem.wiki]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

Pharmacokinetic Profile and Bioavailability of an Oleanolic Acid Solid Dispersion Formulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Oleanolic acid (OA), a pentacyclic triterpenoid ubiquitously found in the plant kingdom, has garnered significant attention from the scientific community for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anti-cancer effects. Despite its therapeutic potential, the clinical application of oleanolic acid is hampered by its poor water solubility and low oral bioavailability. To overcome these limitations, various formulation strategies have been explored, including the development of solid dispersions. This technical guide provides a comprehensive overview of the pharmacokinetic profile and bioavailability of a specific oleanolic acid derivative formulation: an oleanolic acid-polyvinylpolypyrrolidone solid dispersion (OA-PVPP-SD).

Pharmacokinetic Profile

The formulation of oleanolic acid as a solid dispersion with polyvinylpolypyrrolidone (PVPP) has been shown to significantly enhance its oral bioavailability. Pharmacokinetic studies in rats have demonstrated a marked improvement in key parameters compared to the administration of unmodified oleanolic acid.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of the oleanolic acid-polyvinylpolypyrrolidone solid dispersion (OA-PVPP-SD) in comparison to free oleanolic acid, as determined in preclinical studies.

Table 1: Pharmacokinetic Parameters of Oleanolic Acid and OA-PVPP Solid Dispersion in Rats Following Oral Administration.

| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0→∞ (h·ng/mL) | Relative Bioavailability (%) |

| Free Oleanolic Acid | 50 | 94.92 ± 13.05 | - | 94.92 ± 13.05 | 100 |

| OA-PVPP SDs (1:6) | 50 | - | Shorter than free OLA | 155.4 ± 37.24 | 183.07 |

Data sourced from in vivo studies in rats. The Cmax for the OA-PVPP SDs was noted to be higher (p < 0.01) and the Tmax shorter (p < 0.05) than the free drug, though specific values were not provided in the summary table. The relative bioavailability of the OA-PVPP solid dispersion is 183.07% compared to the direct oral administration of OA.[1][2]

Experimental Protocols

The pharmacokinetic data presented above were obtained through rigorous preclinical studies. The following sections detail the methodologies employed in these investigations.

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats are typically used for in vivo pharmacokinetic studies.[3] The animals are fasted overnight prior to the experiment with free access to water.[3]

-

Dosing: The rats are divided into groups and orally administered either the oleanolic acid-polyvinylpolypyrrolidone solid dispersion or a suspension of free oleanolic acid at a specified dose, often 50 mg/kg.[3]

-

Sample Collection: Blood samples are collected from the retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, and 36 hours) after administration.[3] The blood samples are then centrifuged to separate the plasma, which is stored at -40°C until analysis.[3]

Bioanalytical Method: HPLC-MS/MS

The concentration of oleanolic acid in the plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[4][5]

-

Sample Preparation: Plasma samples are typically prepared using a liquid-liquid extraction method. An internal standard (e.g., glycyrrhetinic acid) is added to the plasma, followed by an extraction solvent like ethyl acetate.[4][5] The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the HPLC system.[4][5]

-

Chromatographic Conditions: Chromatographic separation is achieved on a C18 analytical column.[6] The mobile phase often consists of a mixture of methanol and an ammonium acetate solution.[4][5]

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the negative ion mode.[4][5] The analysis is conducted in the selected reaction monitoring (SRM) mode, monitoring specific parent-to-product ion transitions for both oleanolic acid and the internal standard to ensure selectivity and sensitivity.[4][5]

Mandatory Visualizations

Experimental Workflow

Signaling Pathway

Signaling Pathways

Oleanolic acid and its derivatives exert their pharmacological effects by modulating various cellular signaling pathways. One of the most consistently reported mechanisms is the inhibition of the phosphatidylinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway.[7][8]

This pathway is crucial in regulating cell growth, proliferation, survival, and apoptosis.[9] Oleanolic acid has been shown to reduce the phosphorylation of PI3K and Akt, which are upstream components of the mTOR pathway.[8] By inhibiting this pathway, oleanolic acid can suppress the proliferation of cancer cells and induce apoptosis.[9][10][11] The improved bioavailability of the OA-PVPP solid dispersion formulation suggests that it can deliver therapeutically relevant concentrations of oleanolic acid to target tissues, thereby enhancing its ability to modulate these signaling pathways and exert its beneficial effects.

Conclusion

The development of an oleanolic acid-polyvinylpolypyrrolidone solid dispersion represents a significant advancement in overcoming the biopharmaceutical challenges associated with this promising therapeutic agent. The enhanced oral bioavailability, as evidenced by preclinical pharmacokinetic studies, suggests that this formulation strategy can lead to improved clinical efficacy. The detailed experimental protocols and understanding of the underlying signaling pathways provide a solid foundation for further research and development of oleanolic acid-based therapies. This technical guide serves as a valuable resource for scientists and professionals in the field of drug development, offering key insights into the pharmacokinetic profile and bioavailability of this improved oleanolic acid formulation.

References

- 1. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of a novel disintegrable oleanolic acid-polyvinylpolypyrrolidone solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Determination of oleanolic acid in human plasma and study of its pharmacokinetics in Chinese healthy male volunteers by HPLC tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A rapid UPLC-MS/MS method for the determination of oleanolic acid in rat plasma and liver tissue: application to plasma and liver pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oleanolic Acid Slows Down Aging Through IGF-1 Affecting the PI3K/AKT/mTOR Signaling Pathway [mdpi.com]

- 8. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy | MDPI [mdpi.com]

- 9. Oleanolic acid suppresses the proliferation of human bladder cancer by Akt/mTOR/S6K and ERK1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. snu.elsevierpure.com [snu.elsevierpure.com]

- 11. Oleanolic acid induced autophagic cell death in hepatocellular carcinoma cells via PI3K/Akt/mTOR and ROS-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Oleanolic acid derivative 1 potential as a hepatoprotective agent.

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Liver disease remains a significant global health challenge, driving the search for novel therapeutic agents. Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, and its derivatives have emerged as promising candidates for liver protection.[1][2][3] This technical guide focuses on a specific oleanolic acid derivative, designated as Derivative 1, and its potential as a potent hepatoprotective agent. We delve into the molecular mechanisms, present key quantitative data from preclinical studies, and provide detailed experimental protocols to facilitate further research and development in this area.

Molecular Mechanisms of Hepatoprotection

Oleanolic acid and its derivatives exert their hepatoprotective effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in oxidative stress, inflammation, and apoptosis.[4][5][6]

1. Nrf2/HO-1 Signaling Pathway: A cornerstone of the protective mechanism of oleanolic acid derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Under conditions of oxidative stress, Derivative 1 is believed to promote the translocation of Nrf2 into the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the upregulation of cytoprotective enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[7][9] This cascade effectively enhances the cellular antioxidant capacity, mitigating liver damage induced by reactive oxygen species (ROS).

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. pubcompare.ai [pubcompare.ai]

- 3. researchgate.net [researchgate.net]

- 4. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. assaygenie.com [assaygenie.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. CCl4 induced acute liver injury [bio-protocol.org]

- 9. Daidzein ameliorated concanavalin A-induced liver injury through the Akt/GSK-3β/Nrf2 pathway in mice - Li - Annals of Translational Medicine [atm.amegroups.org]

Methodological & Application

Application Note: Protocol for Dissolving Oleanolic Acid Derivative 1 for Cell Culture Assays

Introduction

Oleanolic acid (OA) and its derivatives are pentacyclic triterpenoids that have garnered significant interest in drug development due to their diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] A major challenge in the in vitro evaluation of these compounds is their inherent low aqueous solubility, which can lead to precipitation in cell culture media, resulting in inconsistent and unreliable experimental outcomes.[3][4] This document provides a detailed protocol for the proper dissolution and preparation of "Oleanolic Acid Derivative 1" to ensure its bioavailability and stability in cell culture-based assays. The primary method involves creating a concentrated stock solution in an organic solvent followed by serial dilution into the aqueous culture medium.

Principle

The principle of this protocol is to leverage the solubility of lipophilic compounds like this compound in a non-polar organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[5] This stock solution can then be serially diluted to the final working concentration in the cell culture medium. It is critical to ensure that the final concentration of the organic solvent in the culture medium is kept at a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[6]

Experimental Protocol

This protocol outlines the steps for preparing stock and working solutions of this compound for typical cell-based assays, such as MTT or other cytotoxicity and proliferation assays.[7][8]

1. Materials and Reagents

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, pre-warmed to 37°C

-

Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)

-

Sterile, polypropylene tubes (15 mL or 50 mL)

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or heat block (optional, for gentle warming)

2. Preparation of High-Concentration Stock Solution (e.g., 20 mM)

-

Determine Mass : Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution. For example, for 1 mL of a 20 mM stock solution of a compound with a molecular weight of 500 g/mol : Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 500 g/mol * (1000 mg / 1 g) = 10 mg

-

Aliquot Solvent : Aseptically add the calculated volume of sterile DMSO to a sterile amber microcentrifuge tube. For the example above, this would be 1 mL.

-

Dissolution : Carefully add the weighed powder of this compound to the DMSO.

-

Solubilization :

-

Cap the tube tightly and vortex vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, sonicate the tube in a water bath for 5-10 minutes or warm it gently to 37°C for 10-15 minutes, followed by vortexing. Caution : Avoid excessive heat as it may degrade the compound.

-

-

Sterilization & Storage : The DMSO stock solution is considered sterile. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

3. Preparation of Working Solutions

-

Pre-warm Medium : Ensure the complete cell culture medium is pre-warmed to 37°C.

-

Intermediate Dilution (Optional but Recommended) : It is often beneficial to perform an intermediate dilution from the high-concentration stock into the complete medium. For example, to prepare a 200 µM working solution from a 20 mM stock:

-

Dilute the stock solution 1:100 by adding 10 µL of the 20 mM stock to 990 µL of pre-warmed complete medium.

-

Vortex immediately and gently to ensure homogenous mixing and prevent precipitation.

-

-

Final Dilution : Add the required volume of the intermediate solution (or the stock solution for a single dilution step) to the cell culture wells to achieve the final desired concentrations. For example, to achieve a final concentration of 50 µM in a well containing 1 mL of medium, add 250 µL of the 200 µM intermediate solution.

-

Solvent Control : Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is crucial to distinguish the effects of the compound from the effects of the solvent.

Data Presentation

Quantitative data regarding solubility and typical concentrations are summarized below.

Table 1: Solubility of Parent Compound (Oleanolic Acid) in Various Solvents. This data provides a reference for selecting an appropriate solvent for derivatives.

| Solvent | Approximate Solubility (mg/mL) | Reference |

| Dimethyl formamide (DMF) | ~30 | [5] |

| Ethanol | ~5 | [5] |

| Dimethyl sulfoxide (DMSO) | ~3 | [5] |

| Aqueous Buffers | Sparingly soluble | [5] |

Table 2: Example Concentration Ranges for In Vitro Assays of Oleanolic Acid Derivatives. The optimal concentration for "this compound" must be determined empirically.

| Assay Type | Cell Line Example | Concentration Range | IC₅₀ Example | Reference |

| Cytotoxicity (MTT) | A549 (Lung Cancer) | 0.1 - 100 µM | 0.22 µM | [8] |

| Cytotoxicity (MTT) | PC3 (Prostate Cancer) | 0.1 - 100 µM | 0.39 µM | [8] |

| Proliferation (MTT) | MeWo (Melanoma) | 0.5 - 100 µM | ~50-100 µM (for some derivatives) | [9] |

| VEGF Inhibition | MCF-7 (Breast Cancer) | Not specified | Not specified | [7] |

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

Caption: Workflow for dissolving and preparing this compound.

Signaling Pathway Diagram

Oleanolic acid and its derivatives have been shown to interfere with multiple signaling pathways critical for cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.[10]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by Oleanolic Acid.

References

- 1. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility and Permeability Enhancement of Oleanolic Acid by Solid Dispersion in Poloxamers and γ-CD [mdpi.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Evaluation of Oleanolic Acid Derivatives as Selective Vascular Endothelial Growth Factor Promoter i-Motif Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and cytotoxicity evaluation of oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effect of Oleanolic Acid and Its Four New Semisynthetic Derivatives on Human MeWo and A375 Melanoma Cell Lines [mdpi.com]

- 10. mdpi.com [mdpi.com]

Application Note & Protocol: Quantification of Oleanolic Acid Derivative 1 in Plasma by HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of a representative oleanolic acid derivative, referred to as "Oleanolic acid derivative 1," in plasma samples using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below are based on established and validated techniques for the analysis of oleanolic acid and its related compounds.[1][2][3][4][5][6][7][8][9][10]

1. Introduction

Oleanolic acid and its derivatives are pentacyclic triterpenoids found in a variety of plants and are known for their wide range of pharmacological activities. Accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic and toxicokinetic studies in drug development.[11][12] This application note details a robust and sensitive HPLC method for the determination of this compound in plasma. The protocol covers sample preparation, chromatographic conditions, and method validation.

2. Experimental Protocols

A highly selective and sensitive HPLC-MS/MS method is presented for the determination of this compound in plasma.[1][3] An alternative method using HPLC with UV detection is also described, which can be suitable depending on the required sensitivity.[7][8]

2.1. Sample Preparation: Liquid-Liquid Extraction

Liquid-liquid extraction is a common and effective method for extracting oleanolic acid and its derivatives from plasma.[1][3][4]

-

Protocol:

-

Pipette 0.5 mL of plasma into a clean centrifuge tube.

-

Add 10 µL of the internal standard (IS) working solution (e.g., Betulinic acid or Glycyrrhetinic acid).[2][4]

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.[2]

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

-

Workflow for Plasma Sample Preparation

Caption: Liquid-Liquid Extraction Workflow for Plasma Samples.

2.2. Chromatographic Conditions

The following conditions are recommended for the separation and quantification of this compound.

Table 1: HPLC-MS/MS and HPLC-UV Chromatographic Conditions

| Parameter | HPLC-MS/MS | HPLC-UV |

| Column | C18 column (e.g., Zorbax-Extend ODS, 150 mm x 4.6 mm, 5 µm)[1][3] or equivalent. | C18 column (e.g., Diamonsil C18, 150 mm x 4.6 mm, 5 µm)[7][8] or equivalent. |

| Mobile Phase | Methanol : 32.5 mM Ammonium Acetate (85:15, v/v).[1][3] | Methanol : Water (95:5, v/v).[7][8] |

| Flow Rate | 1.0 mL/min.[1][3] | 1.0 mL/min.[7][8] |

| Column Temperature | 35°C.[7] | 35°C.[7] |

| Injection Volume | 10 µL. | 20 µL. |

| Detector | Tandem Mass Spectrometer (ESI, Negative Ion Mode).[1][3] | UV/Vis Detector at 210 nm.[7][8] |

| MS/MS Transition | Analyte specific, for Oleanolic Acid: m/z 455.4 → 455.4.[1][3] | N/A |

| IS Transition | IS specific, for Glycyrrhetinic Acid: m/z 469.3 → 425.2.[1][3] | N/A |

2.3. Method Validation

The analytical method should be validated according to regulatory guidelines to ensure its reliability.[13] Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria | Typical Results for Oleanolic Acid Analysis |

| Linearity (r²) | ≥ 0.99 | A linear range of 0.02 - 30.0 ng/mL with r² > 0.99 was achieved for oleanolic acid in plasma.[1][3] For UV detection, a linear range of 2-100 µg/mL with r² > 0.999 has been reported.[7][8] |

| Precision (%RSD) | Intra-day and Inter-day RSD ≤ 15% (≤ 20% at LLOQ) | Intra- and inter-day precision values were found to be less than 9.8%.[4] Another study reported RSDs of less than 3.1%.[7][8] |

| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) | Accuracy ranged from -7.0% to 9.9% at three different quality control levels.[4] |

| Recovery (%) | Consistent, precise, and reproducible. | Extraction recovery exceeded 70% in plasma.[4] Spike recoveries for oleanolic acid have been reported to be in the range of 99.88% to 100.28%.[7][8] |

| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | The LOQ for oleanolic acid in plasma using HPLC-MS/MS was 0.02 ng/mL.[1][3] For HPLC-UV, the LOQ was 1 µg/mL.[7][8] |

3. Data Presentation

The quantitative data obtained from the analysis of this compound in plasma should be presented in a clear and structured format.

Table 3: Example of Quantitative Data Summary for this compound in Plasma

| Sample ID | Analyte Concentration (ng/mL) | Internal Standard Response | Calculated Concentration (ng/mL) | Accuracy (%) |

| QC Low | 5.0 | 150234 | 4.8 | 96.0 |

| QC Mid | 50.0 | 151098 | 51.2 | 102.4 |

| QC High | 250.0 | 149876 | 245.5 | 98.2 |

| Unknown 1 | N/A | 152345 | 15.7 | N/A |

| Unknown 2 | N/A | 148901 | 88.3 | N/A |

Logical Flow of the Bioanalytical Method

Caption: Overall Bioanalytical Workflow.

The described HPLC method, coupled with either MS/MS or UV detection, provides a reliable and robust approach for the quantification of this compound in plasma. Proper sample preparation and method validation are critical to ensure the accuracy and precision of the results, which are essential for supporting drug development studies. The provided protocols and validation parameters can be adapted for specific oleanolic acid derivatives and laboratory settings.

References

- 1. Determination of oleanolic acid in human plasma and study of its pharmacokinetics in Chinese healthy male volunteers by HPLC tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous Determination of Oleanolic and Ursolic Acids in Rat Plasma by HPLC-MS: Application to a Pharmacokinetic Study After Oral Administration of Different Combinations of QingGanSanJie Decoction Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a novel method for triterpenoidal saponins in rat plasma by solid-phase extraction and high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. Development and validation of an HPLC method for determination of oleanolic acid content and partition of oleanolic acid in submicron emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jfda-online.com [jfda-online.com]

- 10. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijsrtjournal.com [ijsrtjournal.com]

- 13. Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool. – Biosciences Biotechnology Research Asia [biotech-asia.org]

Application Notes and Protocols: Investigating Oleanolic Acid Derivative 1 in an Animal Model of Metabolic Syndrome

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Oleanolic Acid (OA) and its derivatives in a diet-induced rodent model of metabolic syndrome. The protocols outlined below cover the induction of the disease state, subsequent treatment, and analysis of key metabolic and molecular parameters.

Introduction

Metabolic syndrome is a constellation of conditions that includes insulin resistance, abdominal obesity, dyslipidemia, and hypertension, significantly increasing the risk for type 2 diabetes and cardiovascular disease.[1][2] Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid found in numerous plants, has garnered significant interest for its potential therapeutic effects on metabolic syndrome.[2][3][4] Preclinical studies, primarily in animal models, have demonstrated that OA can improve insulin sensitivity, lower blood glucose and lipid levels, and reduce inflammation.[2][4][5] These beneficial effects are attributed to its ability to modulate key signaling pathways involved in glucose and lipid metabolism, as well as inflammatory responses.[2][6] This document details the experimental protocols to assess the efficacy of an oleanolic acid derivative, referred to as "Derivative 1," in a high-fat diet-induced mouse model of metabolic syndrome.

Data Presentation: Summary of Expected Outcomes

The following tables summarize representative quantitative data from studies investigating the effects of oleanolic acid in high-fat diet (HFD) induced animal models of metabolic syndrome. These tables are provided as a reference for expected outcomes when testing "Derivative 1."

Table 1: Effects of Oleanolic Acid on Metabolic Parameters

| Parameter | Control Group | HFD Group | HFD + OA Group | Reference |

| Body Weight (g) | 25.4 ± 1.5 | 42.1 ± 2.3 | 35.8 ± 2.1 | [7] |

| Fasting Blood Glucose (mg/dL) | 98 ± 7 | 154 ± 12 | 115 ± 9 | [2] |

| Fasting Serum Insulin (ng/mL) | 0.8 ± 0.1 | 2.1 ± 0.3 | 1.2 ± 0.2 | [7] |

| HOMA-IR Index | 1.9 ± 0.2 | 7.9 ± 1.1 | 3.3 ± 0.5 | [7] |

HOMA-IR: Homeostatic Model Assessment of Insulin Resistance

Table 2: Effects of Oleanolic Acid on Serum Lipid Profile

| Parameter | Control Group | HFD Group | HFD + OA Group | Reference |

| Total Cholesterol (mg/dL) | 110 ± 10 | 225 ± 18 | 160 ± 15 | [8][9][10] |

| Triglycerides (mg/dL) | 85 ± 9 | 180 ± 16 | 110 ± 12 | [8][9][10] |

| LDL-C (mg/dL) | 40 ± 5 | 110 ± 12 | 65 ± 8 | [8][9][10] |

| HDL-C (mg/dL) | 55 ± 6 | 35 ± 4 | 50 ± 5 | [8][9][10] |

LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol

Table 3: Effects of Oleanolic Acid on Inflammatory Markers

| Parameter | Control Group | HFD Group | HFD + OA Group | Reference |

| Serum TNF-α (pg/mL) | 15.2 ± 1.8 | 45.8 ± 5.1 | 22.5 ± 2.4 | [11][12] |

| Serum IL-6 (pg/mL) | 8.9 ± 1.1 | 28.4 ± 3.2 | 12.1 ± 1.5 | [11][12] |

TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6

Experimental Protocols

Induction of Metabolic Syndrome in a Rodent Model

This protocol describes the induction of metabolic syndrome using a high-fat diet (HFD), a widely used and effective method.[13][14]

-

Animal Strain: C57BL/6J mice are recommended due to their susceptibility to diet-induced obesity and metabolic dysfunction.[14]

-

Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Diet:

-

Duration: Maintain the respective diets for 12-16 weeks to induce obesity, insulin resistance, and dyslipidemia.[7][13]

-

Confirmation of Model: Before starting treatment with Derivative 1, confirm the metabolic syndrome phenotype by measuring body weight, fasting blood glucose, and performing a glucose tolerance test (GTT).

Treatment with Oleanolic Acid Derivative 1

-

Acclimatization: After the induction period, acclimate the animals to handling and gavage procedures for one week.

-

Grouping: Divide the HFD-fed animals into two groups:

-

HFD + Vehicle Group: Administer the vehicle used to dissolve Derivative 1.

-

HFD + Derivative 1 Group: Administer Derivative 1.

-

-

Dosing:

-

Monitoring: Monitor body weight and food intake weekly throughout the treatment period.

Glucose Tolerance Test (GTT)

The GTT assesses the ability of the animal to clear a glucose load from the blood.

-

Fasting: Fast the mice for 6 hours with free access to water.

-

Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.

-

Glucose Administration: Administer a 2 g/kg body weight solution of D-glucose via intraperitoneal (i.p.) injection.

-

Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose injection.

-

Data Analysis: Calculate the area under the curve (AUC) for glucose concentration over time. An improvement in glucose tolerance is indicated by a lower AUC.

Insulin Tolerance Test (ITT)

The ITT measures the response to exogenous insulin, indicating insulin sensitivity.

-

Fasting: Fast the mice for 4-6 hours.

-

Baseline Glucose: Measure baseline blood glucose.

-

Insulin Administration: Administer human insulin (0.75 U/kg body weight) via i.p. injection.

-

Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.

-

Data Analysis: Express glucose levels as a percentage of the baseline. A more significant and rapid drop in blood glucose indicates higher insulin sensitivity.

Biochemical Analysis of Serum

-

Sample Collection: At the end of the treatment period, fast the animals overnight and collect blood via cardiac puncture under anesthesia.

-